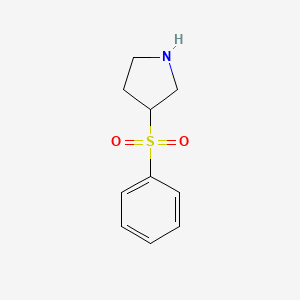![molecular formula C19H17N5O B2939790 N-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 383902-86-1](/img/structure/B2939790.png)
N-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as MM-102, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. MM-102 is a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in cell growth, survival, and metabolism.
Mechanism of Action
N-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a selective inhibitor of the PI3K pathway, which is involved in cell growth, survival, and metabolism. The PI3K pathway is frequently dysregulated in cancer, leading to uncontrolled cell growth and survival. This compound inhibits the activity of the PI3K pathway by binding to the p110α subunit of the PI3K enzyme, which is responsible for the pathway's activation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces cell death. This compound has also been shown to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy. In addition to its anti-cancer effects, this compound has also been shown to have potential therapeutic applications in other disease models such as diabetes and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in lab experiments is its selectivity for the p110α subunit of the PI3K enzyme, which reduces the potential for off-target effects. However, one limitation of using this compound is its low solubility in water, which can make it challenging to work with in certain experimental setups.
Future Directions
There are several potential future directions for the study of N-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. One area of interest is the development of new formulations of this compound that improve its solubility and bioavailability, which could enhance its potential as a therapeutic agent. Another area of interest is the study of this compound in combination with other cancer treatments, which could further enhance its efficacy. Additionally, the study of this compound in other disease models such as diabetes and neurodegenerative diseases could reveal new therapeutic applications for this compound.
Synthesis Methods
The synthesis of N-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the reaction of 4-methylphenylhydrazine with 3-methoxybenzaldehyde to form 1-(4-methylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. This compound is then reacted with guanidine carbonate and ammonium acetate to form the final product, this compound.
Scientific Research Applications
N-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. This compound has been shown to inhibit the growth of tumor cells in vitro and in vivo, and has also been shown to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy. This compound has also been studied in other disease models such as diabetes and neurodegenerative diseases.
properties
IUPAC Name |
N-(3-methoxyphenyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-13-6-8-15(9-7-13)24-19-17(11-22-24)18(20-12-21-19)23-14-4-3-5-16(10-14)25-2/h3-12H,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGVGKCOOILBBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


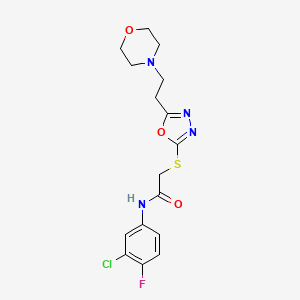
![9-(3-chlorophenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2939711.png)
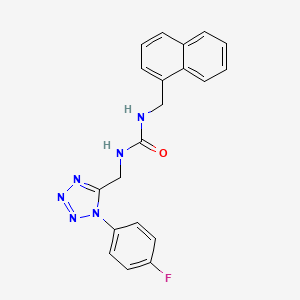
![(2Z)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2939713.png)
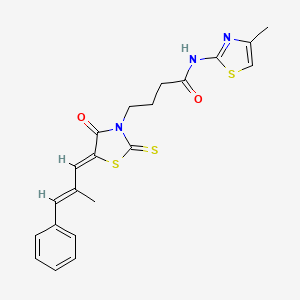
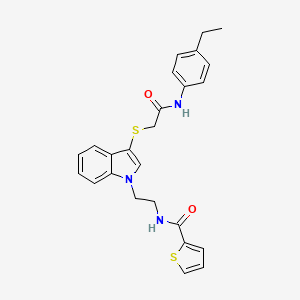
![3-{1-[2-(Ethylsulfanyl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2939717.png)
![4-bromo-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2939719.png)
![4-benzoyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2939720.png)
![N-(6-Amino-4-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2939722.png)


